4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13399260
InChI: InChI=1S/C16H25NO/c1-12(2)17-9-7-16(18,8-10-17)15-6-5-13(3)14(4)11-15/h5-6,11-12,18H,7-10H2,1-4H3
SMILES: CC1=C(C=C(C=C1)C2(CCN(CC2)C(C)C)O)C
Molecular Formula: C16H25NO
Molecular Weight: 247.38 g/mol

4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine

CAS No.:

Cat. No.: VC13399260

Molecular Formula: C16H25NO

Molecular Weight: 247.38 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine -

Specification

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
IUPAC Name 4-(3,4-dimethylphenyl)-1-propan-2-ylpiperidin-4-ol
Standard InChI InChI=1S/C16H25NO/c1-12(2)17-9-7-16(18,8-10-17)15-6-5-13(3)14(4)11-15/h5-6,11-12,18H,7-10H2,1-4H3
Standard InChI Key AABLWKRHYWZGJV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2(CCN(CC2)C(C)C)O)C
Canonical SMILES CC1=C(C=C(C=C1)C2(CCN(CC2)C(C)C)O)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with both a hydroxyl group (-OH) and a 3,4-dimethylphenyl moiety. The nitrogen atom at the 1-position of the piperidine is further substituted with an isopropyl group (-CH(CH₃)₂). This configuration introduces steric and electronic effects that influence its interactions with biological targets.

The molecular formula is C₁₆H₂₅NO, with a molecular weight of 247.38 g/mol. Key structural analogs, such as trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, demonstrate similar substitution patterns linked to opioid receptor antagonism .

Table 1: Comparative Structural Data of Piperidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidineC₁₆H₂₅NO247.383,4-dimethylphenyl, -OH, iso-propyl
trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine C₁₃H₁₉NO205.303-hydroxyphenyl, 3,4-dimethyl
4-Hydroxy-4-(3,4-methylenedioxyphenyl)piperidine C₁₂H₁₅NO₃221.253,4-methylenedioxyphenyl, -OH

Spectroscopic and Physicochemical Properties

While experimental data for the target compound is sparse, inferences can be drawn from related structures. For example:

  • LogP: Analogs with aromatic and hydroxyl groups exhibit logP values between 2.5–4.5, suggesting moderate lipophilicity .

  • Hydrogen Bonding: The hydroxyl group at C4 facilitates hydrogen bonding, a feature critical for receptor interactions .

  • Crystal Packing: Piperidine derivatives with bulky substituents often adopt chair conformations, as observed in N-isopropyltryptamine analogs .

Synthesis and Derivative Preparation

Retrosynthetic Analysis

The synthesis of 4-(3,4-dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine likely involves:

  • Piperidine Ring Formation: Cyclization of a suitable amine precursor.

  • Friedel-Crafts Alkylation: Introduction of the 3,4-dimethylphenyl group via electrophilic aromatic substitution.

  • N-Alkylation: Attachment of the isopropyl group to the piperidine nitrogen.

A analogous route was employed for N-isopropyl-4-benzyloxy-3-indoleglyoxylamide, where oxalyl chloride and isopropylamine facilitated amide bond formation .

Key Synthetic Challenges

  • Steric Hindrance: Bulky substituents at C4 and N1 may impede reaction kinetics, necessitating high-temperature or catalytic conditions.

  • Hydroxyl Group Protection: Temporary protection (e.g., benzyl ethers) is required during alkylation steps to prevent side reactions .

Table 2: Synthetic Precursors and Conditions for Piperidine Analogs

StepReactionReagents/ConditionsYield (%)Reference
1Amide FormationOxalyl chloride, isopropylamine65–78
2ReductionLiAlH₄, THF, reflux82
3DeprotectionH₂/Pd-C, ethanol90

Pharmacological Profile and Receptor Interactions

Opioid Receptor Antagonism

Structurally similar piperidines, such as trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, exhibit potent opioid receptor antagonism. Key findings include:

  • μ-Opioid Receptor: N-Phenylpropyl analogs show sub-nanomolar Kₑ values (e.g., 0.88 nM) .

  • κ- and δ-Opioid Receptors: Antagonist potency correlates with the presence of 3- and 4-methyl groups, which stabilize receptor binding conformations .

Structure-Activity Relationships (SAR)

  • Methyl Substituents: Removal of the 4-methyl group reduces μ-opioid antagonist activity by 10–50×, highlighting its role in hydrophobic interactions .

  • N-Substituents: Bulky groups (e.g., iso-propyl) enhance receptor selectivity but may reduce blood-brain barrier permeability .

Table 3: Opioid Receptor Antagonist Potency of Piperidine Analogs

Compoundμ Kₑ (nM)δ Kₑ (nM)κ Kₑ (nM)
trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine 0.8813.44.09
4-Hydroxy-4-(3,4-methylenedioxyphenyl)piperidine 24.789.156.3

Crystallographic and Conformational Studies

X-ray Diffraction Analysis

Single-crystal studies of N-isopropyltryptamine analogs reveal:

  • Piperidine Chair Conformation: The hydroxyl group at C4 adopts an equatorial position, minimizing steric clash with the 3,4-dimethylphenyl group .

  • Hydrogen-Bond Networks: Intermolecular O-H···N interactions stabilize crystal packing, as seen in 4-hydroxy-N-isopropyltryptamine hydrochloride .

Computational Modeling

Density functional theory (DFT) calculations predict:

  • Torsional Energy Barriers: Rotation of the iso-propyl group requires ~8–12 kcal/mol, favoring staggered conformations.

  • Electrostatic Potential: The hydroxyl oxygen exhibits a partial negative charge (-0.45 e), enhancing hydrogen-bond acceptor capacity .

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